

# Part 1: Compound Identity & Physicochemical Profile

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## Compound of Interest

**Compound Name:** 4-(aminomethyl)-2-bromobenzonitrile

**CAS No.:** 1177558-39-2

**Cat. No.:** B6202904

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**4-(Aminomethyl)-2-bromobenzonitrile** is a high-value trifunctional building block used extensively in medicinal chemistry for the synthesis of complex heterocycles and peptidomimetics. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an aryl bromide, an aryl nitrile, and a benzylic amine.

Property	Data
CAS Number	1177558-39-2
IUPAC Name	4-(Aminomethyl)-2-bromobenzonitrile
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub>
Molecular Weight	211.06 g/mol
Physical State	Solid (typically off-white to pale yellow powder)
Solubility	Soluble in DMSO, MeOH, DCM; sparingly soluble in water.
pKa (Predicted)	~8.9 (Primary amine), ~ -1.5 (Nitrile nitrogen)
Boiling Point (Pred.)	355.5 ± 32.0 °C at 760 mmHg
Storage	2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light.[1]

## Part 2: Strategic Utility in Drug Discovery

This molecule is not merely an intermediate; it is a linchpin scaffold.<sup>[1]</sup> Its utility stems from the ability to selectively functionalize three distinct sites without cross-reactivity, provided the correct order of operations is followed.

### The Triad of Reactivity

- Site A: Aryl Bromide (C-2):
  - Reactivity: High susceptibility to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
  - Strategic Role: Allows for the introduction of biaryl systems or solubilizing heteroaryl groups early in the synthesis.<sup>[1]</sup>
- Site B: Benzylic Amine (C-4):
  - Reactivity: Nucleophilic attack (Amide coupling, Reductive amination, Sulfonylation).<sup>[1]</sup>
  - Strategic Role: Acts as a linker or pharmacophore attachment point.<sup>[1]</sup> Often derivatized first to anchor the molecule to a solid support or a core scaffold.<sup>[1]</sup>
- Site C: Nitrile (C-1):
  - Reactivity: Electrophilic (Pinner reaction), hydrolyzable (to amide/acid), or cycloaddition (to tetrazole).<sup>[1]</sup>
  - Strategic Role: Can be cyclized with the C-2 substituent to form fused bicyclic systems like isoquinolines or phthalazines.

## Part 3: Synthetic Methodologies

The synthesis of **4-(aminomethyl)-2-bromobenzonitrile** typically proceeds from 2-bromo-4-methylbenzonitrile. The transformation requires careful control to avoid over-bromination or hydrolysis of the nitrile.<sup>[1]</sup>

## Primary Route: Radical Bromination & Delépine Reaction

This route is preferred for its operational simplicity and avoidance of heavy metal reductants that might interfere with the aryl bromide.

### Step 1: Wohl-Ziegler Bromination

- Reagents:
  - Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.[1]
- Solvent: Carbon Tetrachloride ( ) or Trifluorotoluene (greener alternative).[1]
- Mechanism: Radical substitution at the benzylic position.[1]
- Critical Control: Stop reaction at ~90% conversion to prevent formation of the gem-dibromide byproduct.

### Step 2: Delépine Amine Synthesis

- Reagents: Hexamethylenetetramine (HMTA), followed by ethanolic HCl.[1]
- Solvent: Chloroform or Ethanol.[1]
- Mechanism: Formation of a quaternary hexaminium salt, which is acid-hydrolyzed to the primary amine.
- Advantage: Prevents over-alkylation (secondary/tertiary amine formation) common with direct ammonia treatment.[1]



Fig 1. Step-wise synthesis via radical bromination and Delépine reaction.

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[1]

## Part 4: Experimental Protocols

### Protocol A: Synthesis of the Benzylic Bromide

#### Intermediate

- Charge: A reaction vessel is charged with 2-bromo-4-methylbenzotrile (1.0 eq), NBS (1.05 eq), and AIBN (0.05 eq) in anhydrous (0.2 M).
- Reflux: Heat to reflux (77°C) under for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
- Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1][2]
- Purification: Recrystallize from cyclohexane to yield 4-(bromomethyl)-2-bromobenzotrile.

### Protocol B: Formation of the Amine (Delépine Method)

- Quaternization: Dissolve the benzylic bromide (1.0 eq) in . Add Hexamethylenetetramine (1.1 eq).[1] Stir at RT for 12 hours.[1][3]
- Filtration: A white precipitate (hexaminium salt) forms.[1] Filter and wash with cold .[1]
- Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1 ratio). Reflux for 2 hours.
- Isolation: Cool. The product may crystallize as the hydrochloride salt.[1] Filter.
  - Free Base Release: Dissolve salt in water, adjust pH to ~10 with , and extract with DCM.[1]

## Part 5: Divergent Synthesis & Applications

The power of this building block is best visualized through its divergent reaction pathways.[1]

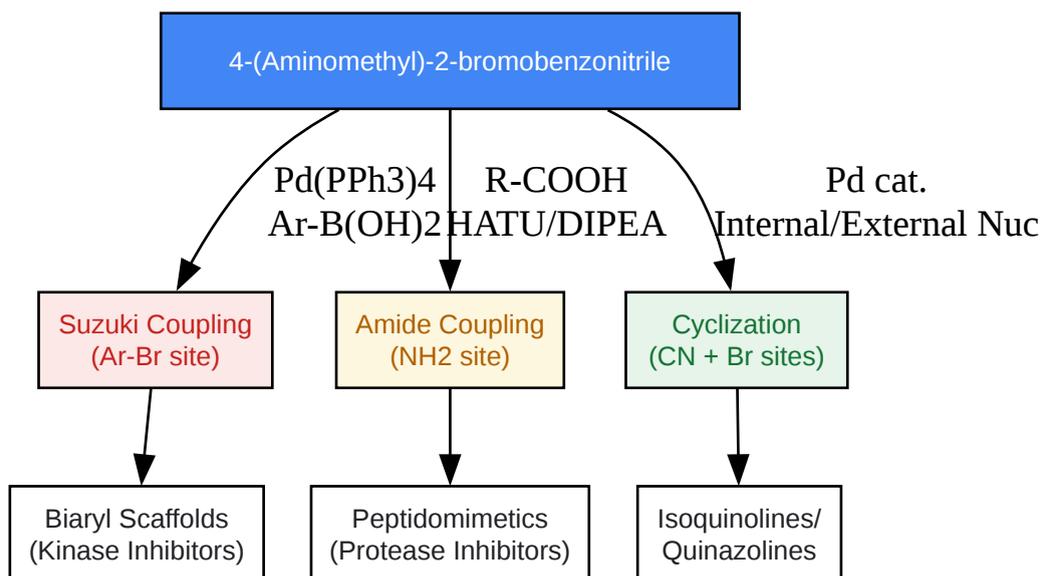


Fig 2. Orthogonal reaction pathways for library generation.

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## Case Study: Isoindolinone Synthesis

Researchers can exploit the proximity of the amine (after chain extension) and the nitrile/bromide to form isoindolinones, a privileged structure in antipsychotics and anti-inflammatory drugs.[1]

- Acylation: The amine is acylated with an acid chloride.[1]
- Cyclization: Palladium-catalyzed intramolecular reaction between the amide nitrogen and the aryl bromide (Buchwald-type) or the nitrile (Pinner-type cyclization).

## Part 6: Analytical Characterization

To validate the identity of CAS 1177558-39-2, ensure the following spectral signatures are present:

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):

- ~7.8–8.0 ppm (m, 3H, Aromatic protons).[1] Note: The proton ortho to the nitrile and meta to the bromide will be most deshielded.[1]
- ~3.8–4.0 ppm (s, 2H, Benzylic  
).[1]
- ~2.0 ppm (br s, 2H,  
, disappears with  
).[1]
- IR Spectroscopy:
  - Nitrile (CN): Sharp, weak band at  $\sim 2230\text{ cm}^{-1}$ .[1]
  - Amine (NH): Broad stretch at  $3300\text{--}3400\text{ cm}^{-1}$ .[1]
- Mass Spectrometry (LC-MS):
  - Look for  
  
peaks at 211 and 213 (1:1 intensity ratio due to  
isotopes).[1]

## Part 7: Safety & Handling

- Hazards:
  - H302: Harmful if swallowed.[1]
  - H315/H319: Causes skin and serious eye irritation.[1][4]
  - Lachrymator Potential: The benzylic bromide intermediate is a potent lachrymator.[1] Ensure all glassware from Step 1 is rinsed with dilute alkali before removal from the fume hood.[1]
- Disposal: Treat all nitrile-containing waste as hazardous. Quench benzylic halides with aqueous ammonia or sodium thiosulfate before disposal.[1]

## References

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